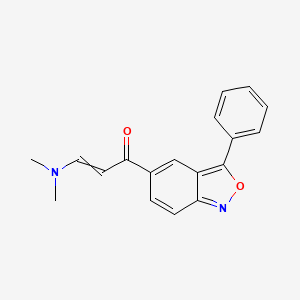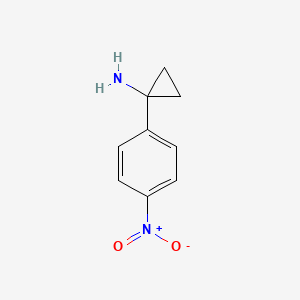
1-(4-Nitrophenyl)cyclopropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Nitrophenyl)cyclopropanamine is an organic compound with the molecular formula C9H10N2O2. It is characterized by a cyclopropane ring attached to an amine group and a nitrophenyl group. This compound is typically a white or pale yellow solid with a distinct aromatic odor. It is stable under normal conditions and has good solubility in various solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Nitrophenyl)cyclopropanamine can be synthesized through the reaction of benzylamine with nitrobenzene under specific conditions. The process involves the formation of an intermediate, which is then cyclized to form the final product. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure the complete conversion of reactants to the product. After the reaction, the product is purified through crystallization or distillation to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Nitrophenyl)cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Reduction: 1-(4-Aminophenyl)cyclopropanamine.
Oxidation: Various oxidized derivatives depending on the conditions.
Substitution: Substituted cyclopropanamines.
Scientific Research Applications
1-(4-Nitrophenyl)cyclopropanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Nitrophenyl)cyclopropanamine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the cyclopropane ring provides structural rigidity. These interactions can affect various biochemical pathways, making the compound of interest in medicinal chemistry .
Comparison with Similar Compounds
- 1-(2-Nitrophenyl)cyclopropanamine
- 1-(3-Nitrophenyl)cyclopropanamine
- 1-(4-Trifluoromethylphenyl)cyclopropanamine
Uniqueness: 1-(4-Nitrophenyl)cyclopropanamine is unique due to the position of the nitro group on the phenyl ring, which influences its reactivity and interaction with other molecules. The cyclopropane ring adds to its structural uniqueness, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C9H10N2O2 |
|---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
1-(4-nitrophenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C9H10N2O2/c10-9(5-6-9)7-1-3-8(4-2-7)11(12)13/h1-4H,5-6,10H2 |
InChI Key |
ANEAGGRPSXZMAY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


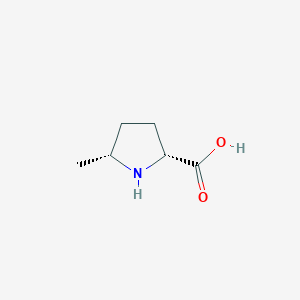
![1-(butan-2-yl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11742159.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11742163.png)

![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-propyl-1H-pyrazol-4-amine](/img/structure/B11742167.png)
![(2-methoxyethyl)({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11742172.png)
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11742175.png)
![[(1-propyl-1H-pyrazol-3-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11742176.png)
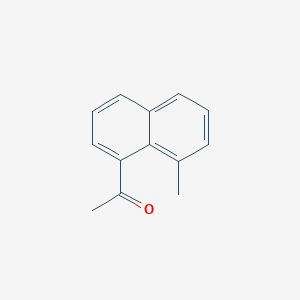
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11742180.png)
![2-Amino-3-{[(thiophen-2-yl)methylidene]amino}but-2-enedinitrile](/img/structure/B11742185.png)
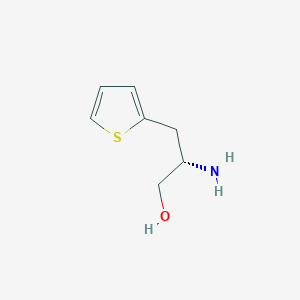
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11742199.png)
